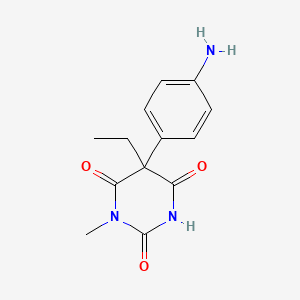
5-(p-Aminophenyl)-5-ethyl-1-methylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(p-Aminophenyl)-5-ethyl-1-methylbarbituric acid is a barbiturate derivative with a unique chemical structure that includes an aminophenyl group. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. The inclusion of the p-aminophenyl group in this compound may impart additional pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Aminophenyl)-5-ethyl-1-methylbarbituric acid typically involves the condensation of p-aminophenylacetic acid with diethyl malonate, followed by cyclization and subsequent alkylation. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are combined in reactors, and the reaction conditions are carefully monitored to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(p-Aminophenyl)-5-ethyl-1-methylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(p-Aminophenyl)-5-ethyl-1-methylbarbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and anesthetic properties, as well as potential therapeutic uses.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(p-Aminophenyl)-5-ethyl-1-methylbarbituric acid involves its interaction with the central nervous system. It likely acts on GABA receptors, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia. The aminophenyl group may also interact with other molecular targets, contributing to its unique pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with sedative properties.
Secobarbital: Known for its use as a short-acting sedative.
Thiopental: Used as an anesthetic in medical procedures.
Uniqueness
5-(p-Aminophenyl)-5-ethyl-1-methylbarbituric acid is unique due to the presence of the p-aminophenyl group, which may impart additional pharmacological properties not seen in other barbiturates. This structural difference can lead to variations in its mechanism of action, potency, and therapeutic applications.
Properties
CAS No. |
64038-09-1 |
|---|---|
Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-(4-aminophenyl)-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H15N3O3/c1-3-13(8-4-6-9(14)7-5-8)10(17)15-12(19)16(2)11(13)18/h4-7H,3,14H2,1-2H3,(H,15,17,19) |
InChI Key |
HJQDNWSIHPKTLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



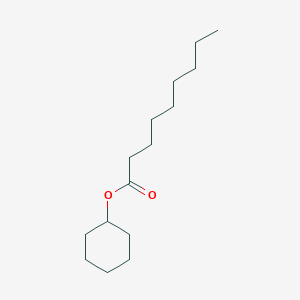

![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
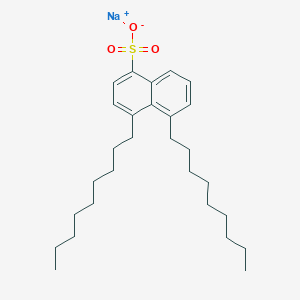
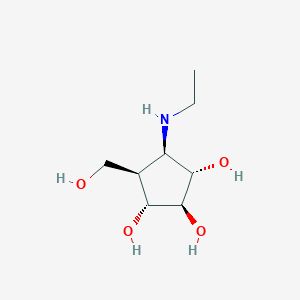
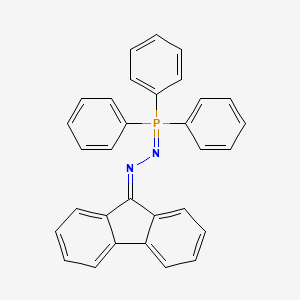

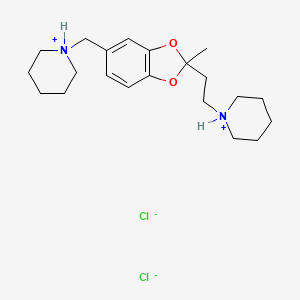
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
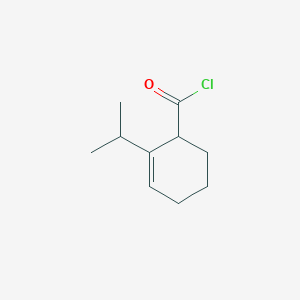
![(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13784426.png)
